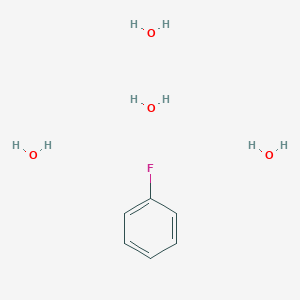
Fluorobenzene--water (1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorobenzene–water (1/4) is a compound consisting of one part fluorobenzene and four parts waterIt is a colorless liquid that serves as a precursor to many fluorophenyl compounds . The combination of fluorobenzene and water forms a unique system that exhibits interesting chemical and physical properties due to the interactions between the fluorobenzene molecules and water molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorobenzene can be synthesized through several methods. One common laboratory method involves the thermal decomposition of benzenediazonium tetrafluoroborate. The reaction proceeds as follows: [ \text{PhN}_2\text{BF}_4 \rightarrow \text{PhF} + \text{BF}_3 + \text{N}_2 ] In this reaction, solid benzenediazonium tetrafluoroborate is heated to initiate an exothermic reaction, producing fluorobenzene, boron trifluoride, and nitrogen gas .
Industrial Production Methods
Industrially, fluorobenzene is produced by the reaction of cyclopentadiene with difluorocarbene. The initially formed cyclopropane undergoes a ring expansion and subsequent elimination of hydrogen fluoride .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Fluorobenzene can undergo electrophilic aromatic substitution reactions.
Reduction Reactions: Fluorobenzene can be reduced to form benzene under certain conditions.
Oxidation Reactions: Fluorobenzene can be oxidized to form fluorophenol.
Common Reagents and Conditions
Common reagents used in the reactions of fluorobenzene include bromine for substitution reactions and reducing agents like hydrogen for reduction reactions. Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from the reactions of fluorobenzene include 1-bromo-4-fluorobenzene, benzene, and fluorophenol .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of fluorobenzene involves its interactions with other molecules through hydrogen bonding and π–H interactions. In the fluorobenzene–water system, the water molecules form hydrogen bonds with the fluorine and hydrogen atoms of the fluorobenzene, resulting in a stabilized six-membered ring structure . This interaction is primarily electrostatic in nature and contributes to the unique properties of the compound.
Comparaison Avec Des Composés Similaires
Fluorobenzene can be compared with other halobenzenes such as chlorobenzene, bromobenzene, and iodobenzene. Unlike fluorobenzene, these compounds exhibit different reactivity due to the varying electronegativity and size of the halogen atoms. For example, chlorobenzene is less reactive towards electrophilic substitution reactions compared to fluorobenzene .
List of Similar Compounds
- Chlorobenzene (C6H5Cl)
- Bromobenzene (C6H5Br)
- Iodobenzene (C6H5I)
- Difluorobenzene (C6H4F2)
- Hexafluorobenzene (C6F6)
Fluorobenzene is unique due to its strong π-donor properties, which make it more reactive towards electrophiles compared to other halobenzenes .
Propriétés
Numéro CAS |
185009-41-0 |
|---|---|
Formule moléculaire |
C6H13FO4 |
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
fluorobenzene;tetrahydrate |
InChI |
InChI=1S/C6H5F.4H2O/c7-6-4-2-1-3-5-6;;;;/h1-5H;4*1H2 |
Clé InChI |
NFXCEYLNUAYYKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)F.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
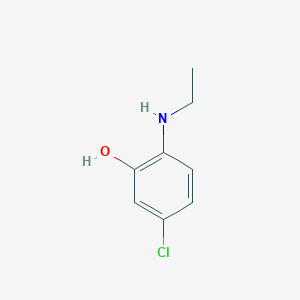
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)

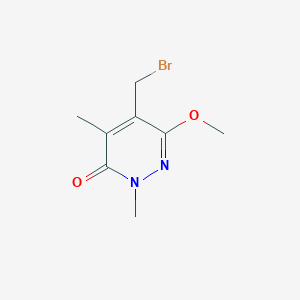
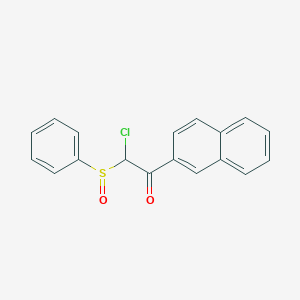
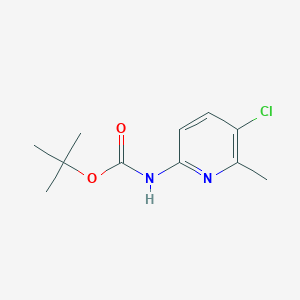
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
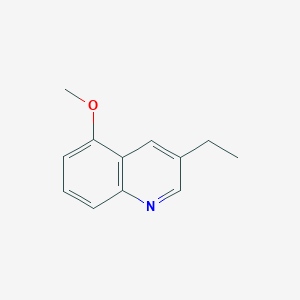
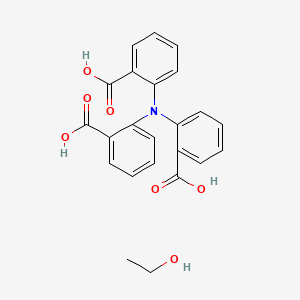
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
